2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide
Description
2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide is a heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with a bromine atom at the 5-position and an acetamide group at the 2-position. The bromine substituent enhances molecular polarity and may influence receptor binding kinetics, while the acetamide moiety contributes to solubility and metabolic stability .
Properties
Molecular Formula |
C8H8BrN5O |
|---|---|
Molecular Weight |
270.09 g/mol |
IUPAC Name |
2-amino-2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide |
InChI |
InChI=1S/C8H8BrN5O/c9-4-1-2-14-5(4)3-12-8(13-14)6(10)7(11)15/h1-3,6H,10H2,(H2,11,15) |
InChI Key |
RNBRSWZQCUDDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1Br)C=NC(=N2)C(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of the Triazine Core
Bromination at the 5-position of the pyrrolo[2,1-f]triazine ring is achieved using NBS in chloroform, as demonstrated in the synthesis of 7-bromopyrrolo[2,1-f][1,triazin-4-amine. This method affords regioselective bromination with minimal side reactions, though yields depend on solvent polarity and temperature. Alternative brominating agents, such as bromine in acetic acid, are less favored due to over-bromination risks.
Grignard-Mediated Metallation
A pivotal advancement involves metallation using chlorotrimethylsilane (TMSCl) and Grignard reagents. For instance, treatment of 7-bromopyrrolo[2,1-f][1,triazin-4-amine with TMSCl in THF activates the triazine ring for subsequent reaction with isopropylmagnesium bromide. This generates a magnesium intermediate that reacts with 2-chloro-N-methoxy-N-methylacetamide, installing the acetamide side chain in 84% yield. The reaction’s efficiency stems from the synergistic effects of TMSCl in stabilizing reactive intermediates and the nucleophilic prowess of Grignard reagents.
Acetamide Moiety Installation
Carbodiimide Coupling
Coupling carboxylic acid derivatives with amines represents a classical approach. In one protocol, 4-(dimethylcarbamoyl)benzoic acid is converted to its acyl azide, which undergoes Curtius rearrangement to form an isocyanate intermediate. Reaction with 2-amino-5-bromopyrrolo[2,1-f]triazine in DMF yields the target acetamide after hydrolysis. However, this method suffers from moderate yields (25.8%) due to competing side reactions.
HBTU-Mediated Amide Bond Formation
Modern peptide coupling reagents like benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) enhance efficiency. A representative procedure involves dissolving dimethylamine hydrochloride and potassium carbonate in anhydrous DMF, followed by addition of HBTU and triethylamine. Condensation with the carboxylic acid intermediate (e.g., compound 11a) proceeds at room temperature, achieving yields comparable to Grignard methods but requiring longer reaction times (overnight).
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for synthesizing 2-amino-2-{5-bromopyrrolo[2,1-f]triazin-2-yl}acetamide:
Grignard-mediated routes outperform carbodiimide-based methods in both yield and reaction time, though they require stringent anhydrous conditions.
Purification and Characterization
Work-Up Procedures
Post-reaction mixtures are typically quenched with ice-cold citrate buffer (pH 4) to precipitate crude products. Filtration and sequential washes with ethyl acetate remove unreacted starting materials. Flash column chromatography using gradients of dichloromethane (DCM) and methanol (90:10) further purifies the acetamide derivative.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis confirms structural integrity. Key signals include a singlet at δ 4.82 ppm (2H, acetamide CH2) and a broad singlet at δ 7.88 ppm (1H, triazine NH). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 211.2 [M+H]⁺ .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound belongs to a broader class of pyrrolotriazine derivatives, many of which are designed as GPR139 agonists or antagonists. A key structural analog is (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) , synthesized in the same study as part of a series of 20a-l derivatives . Below is a detailed comparison:
Key Structural Differences and Implications
Core Heterocycle Orientation: The target compound has a pyrrolo[2,1-f][1,2,4]triazine core, whereas 20a features a pyrrolo[1,2-d][1,2,4]triazine system.
Substituent Effects: The 5-bromo group in the target compound increases molecular weight (Br: ~80 Da) and may enhance hydrophobic interactions in receptor pockets. In contrast, 20a’s 4-methoxyphenyl group introduces aromaticity and electron-donating properties, which could improve membrane permeability. The 2-aminoacetamide group in the target compound likely improves aqueous solubility compared to 20a’s 4-oxo group, which may form intramolecular hydrogen bonds, reducing solubility .
Synthetic Efficiency :
- Compound 20a was synthesized with a moderate yield (40%) and high purity (99.4%), suggesting robust reaction conditions. However, the synthesis of the target compound may face challenges due to the bromine atom’s steric and electronic effects, though specific data are unavailable in the provided evidence .
Pharmacological Considerations
- Metabolic Stability: The amino group in the target compound could reduce susceptibility to cytochrome P450 oxidation, enhancing half-life relative to 20a’s oxo moiety.
Biological Activity
2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide is a compound of interest due to its potential biological activities. The structural characteristics of this compound suggest it may exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C6H5BrN4O
- Molecular Weight : 213.04 g/mol
Anticancer Activity
Research has indicated that compounds similar to 5-bromopyrrolo[2,1-f][1,2,4]triazin derivatives possess anticancer properties. For instance, studies have shown that these derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung) | 10.5 | Apoptosis |
| Study B | MCF-7 (Breast) | 15.3 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against a range of bacterial strains.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 100 |
Anti-inflammatory Effects
In vitro studies have shown that related pyrrolo[2,1-f][1,2,4]triazine compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
-
Case Study on Anticancer Activity
- A study published in a peer-reviewed journal evaluated the efficacy of a related compound in human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
-
Case Study on Antimicrobial Properties
- In another investigation, a series of brominated pyrrolo derivatives were tested against common pathogens. The findings revealed that these compounds exhibited substantial antibacterial activity, particularly against resistant strains.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may target specific enzymes involved in cancer progression or microbial metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways associated with inflammation and immune response.
Q & A
Q. What validation protocols ensure reproducibility in biological assays?
- Methodology : Implement strict positive/negative controls (e.g., known inhibitors). Use blinded sample analysis and independent replication by a second lab. Statistical rigor (e.g., p-value adjustments for multiple comparisons) minimizes false positives .
Experimental Design and Innovation
Q. How to integrate high-throughput screening with mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
